molecular formula C11H8O3 B1599412 3-acetyl-2H-cyclohepta[b]furan-2-one CAS No. 22460-76-0

3-acetyl-2H-cyclohepta[b]furan-2-one

Cat. No. B1599412
CAS RN: 22460-76-0
M. Wt: 188.18 g/mol
InChI Key: BJIJSMSRDUPLIK-UHFFFAOYSA-N
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Description

“3-acetyl-2H-cyclohepta[b]furan-2-one” is a chemical compound with the molecular formula C17H22O5 and a molecular weight of 306.3536 . It is also known by other names such as “2H-Cyclohepta[b]furan-2-one, 3,3a,4,7,8,8a-hexahydro-6-(1-hydroxy-3-oxobutyl)-7-methyl-3-methylene-, acetate, (3aR,7S,8aS)-” and "Xanthinin" .


Synthesis Analysis

The synthesis of azulene derivatives from 2H-cyclohepta[b]furan-2-ones has been described in various studies . One method involves the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with aryl-substituted silyl enol ethers . Another method involves the reaction of 2H-cyclohepta[b]furan-2-ones with olefins, active methylenes, enamines, and silyl enol ethers .


Molecular Structure Analysis

The molecular structure of “3-acetyl-2H-cyclohepta[b]furan-2-one” has been analyzed in several studies . The IUPAC Standard InChI for this compound is “InChI=1S/C17H22O5/c1-9-7-15-14 (11 (3)17 (20)22-15)6-5-13 (9)16 (8-10 (2)18)21-12 (4)19/h5,9,14-16H,3,6-8H2,1-2,4H3” and the IUPAC Standard InChIKey is "DPSCQKGSAHTWSP-UHFFFAOYSA-N" .


Chemical Reactions Analysis

The chemical reactions involving “3-acetyl-2H-cyclohepta[b]furan-2-one” have been studied extensively . For instance, when the substituent at the 3-position on the 2H-cyclohepta[b]furan-2-one is a formyl group, the reaction generates a product in 92% yield, which is formed by the cooperation with the formation of azulene ring and Knoevenagel condensation .

Scientific Research Applications

Formation of Azulene Derivatives

3-acetyl-2H-cyclohepta[b]furan-2-ones are used in synthesizing azulene derivatives. These derivatives are formed when 3-acetyl-2H-cyclohepta[b]furan-2-ones react with compounds like malonitrile, cyanoacetamide, and ethyl cyanoacetate. The process involves intermediates like heptafulvene-type and dihydroazulene-type intermediates (Nozoe et al., 1971).

Synthesis of Redox-Active Chromophores

Ethynylated 2H-cyclohepta[b]furan-2-ones are utilized in preparing redox-active, intramolecular charge-transfer chromophores. This synthesis involves reacting with tetracyanoethylene, leading to the formation of novel compounds with multistep electrochemical reduction properties (Shoji et al., 2011).

Synthesis of Bicyclo Ring Systems

3-acetyl-2H-cyclohepta[b]furan-2-one is part of [8+2] cycloaddition reactions with acyclic 1,3-dienes, leading to the development of novel bicyclo ring systems. This process has potential applications in the synthesis of modified colchicinoids (Nair et al., 1997).

Development of Azulene Derivatives

2H-cyclohepta[b]furan-2-one and its derivatives are used as precursors for synthesizing azulenes. These derivatives have potential applications in pharmaceuticals and organic materials. Various synthetic methods involving reactions with olefins, active methylenes, enamines, and silyl enol ethers have been developed for this purpose (Shoji et al., 2021).

Preparation of Positive Inotropic Compounds

3-acetyl-2H-cyclohepta[b]furan-2-one derivatives have been synthesized and tested for positive inotropic character. Introduction of certain substituents in these compounds has shown to enhance their inotropic activity, which could have implications in heart-related therapies (Yokota et al., 1994).

Safety and Hazards

The safety and hazards associated with “3-acetyl-2H-cyclohepta[b]furan-2-one” are not explicitly mentioned in the retrieved papers. It is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety and hazard information .

properties

IUPAC Name

3-acetylcyclohepta[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c1-7(12)10-8-5-3-2-4-6-9(8)14-11(10)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIJSMSRDUPLIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CC=CC=C2OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415857
Record name 3-Acetyl-2H-cyclohepta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22460-76-0
Record name 3-Acetyl-2H-cyclohepta[b]furan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22460-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetyl-2H-cyclohepta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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